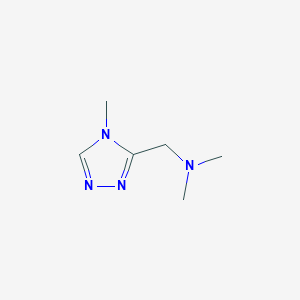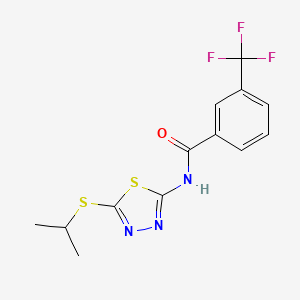![molecular formula C25H17NO4S B3009839 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate CAS No. 384361-21-1](/img/structure/B3009839.png)
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate, also known as BTOCMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives, including compounds structurally related to 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 2-methylbenzoate, have been explored for their potential as chemosensors for cyanide anions. These compounds exhibit a change in color and fluorescence properties in the presence of cyanide, offering a visible means of detection. This application is particularly relevant in environmental monitoring and the development of safety measures against cyanide exposure (Wang et al., 2015).
Antioxidant Properties
Research on coumarin substituted heterocyclic compounds, akin to the structure , has shown significant antioxidant activities. These compounds have demonstrated the ability to scavenge free radicals, suggesting their potential utility in preventing oxidative stress-related diseases. The antioxidant capacity of these compounds could be harnessed in pharmaceuticals and nutraceuticals to combat oxidative damage (Abd-Almonuim et al., 2020).
Antimicrobial Coatings
Coumarin-thiazole derivatives have been incorporated into polyurethane coatings to impart antimicrobial properties. These coatings have shown effectiveness against various microorganisms, offering potential applications in healthcare settings to reduce the risk of infection transmission on surfaces and medical equipment. The incorporation of these compounds into coatings could lead to innovative solutions for maintaining sterile environments (El‐Wahab et al., 2014).
Antitumor Activity
Some coumarin benzothiazole compounds have been evaluated for their antitumor activity against various cancer cell lines. These studies have identified compounds with significant anticancer activities, suggesting a potential role in developing new therapeutic agents for cancer treatment. The exploration of these compounds in cancer research could lead to the discovery of novel treatments with improved efficacy and selectivity (El-Helw et al., 2019).
Ultrasound-Promoted Synthesis and Cytotoxic Activity
The use of ultrasound irradiation has been demonstrated in the synthesis of thiazole derivatives bearing a coumarin nucleus, showcasing an efficient method for producing these compounds. Additionally, the cytotoxic activities of these derivatives have been evaluated, indicating potential therapeutic applications in targeting specific cancer cell lines. This research highlights the versatility of coumarin-thiazole compounds in drug synthesis and their promising cytotoxic properties (Gomha & Khalil, 2012).
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been reported to exhibit potent inhibition againstMycobacterium tuberculosis . The target of these derivatives is often the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
For instance, they can inhibit the activity of the target enzyme, disrupting the biosynthesis of essential components of the bacterial cell wall . This results in the inhibition of bacterial growth and survival.
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, given that DprE1 is a key enzyme in this pathway . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a vital component of the mycobacterial cell wall. This disruption can lead to the death of the bacteria.
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By targeting DprE1 and disrupting the arabinogalactan biosynthesis pathway, the compound can potentially kill the bacteria, thereby exerting its anti-tubercular effects.
Propiedades
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4S/c1-14-7-3-4-8-16(14)25(28)30-20-12-11-17-22(27)18(13-29-23(17)15(20)2)24-26-19-9-5-6-10-21(19)31-24/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRHJKCRNJDKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

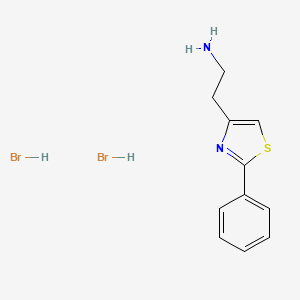
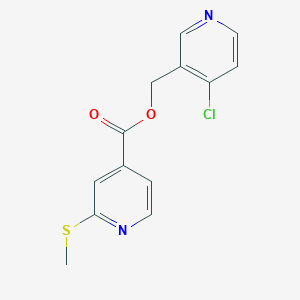
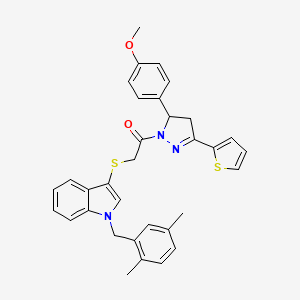
![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
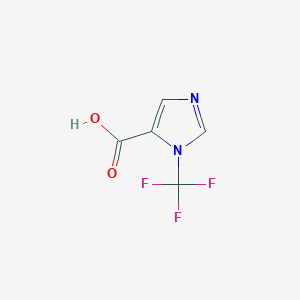
![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)
![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
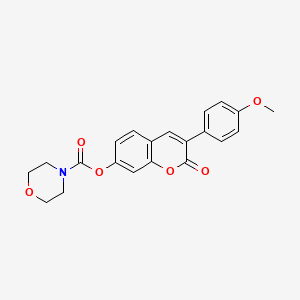
![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)
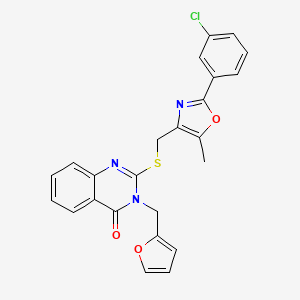
![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)
